
1-(Oxan-4-ylmethyl)indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-4-ylmethyl)indole-4-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Aplicaciones Científicas De Investigación
1-(Oxan-4-ylmethyl)indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect biological effects as signaling molecules .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its biological activities and use in synthesizing pharmaceuticals.
Indole-4-carboxylic acid: Similar in structure but lacks the oxan-4-ylmethyl group.
Uniqueness: 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid is unique due to the presence of the oxan-4-ylmethyl group, which may confer distinct chemical and biological properties compared to other indole derivatives
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-(oxan-4-ylmethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c17-15(18)13-2-1-3-14-12(13)4-7-16(14)10-11-5-8-19-9-6-11/h1-4,7,11H,5-6,8-10H2,(H,17,18) |
Clave InChI |
MALIFINGUHWPHO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CN2C=CC3=C(C=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


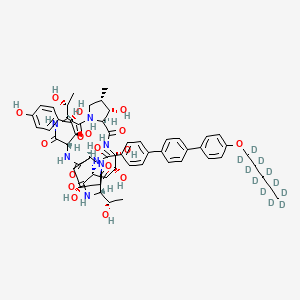
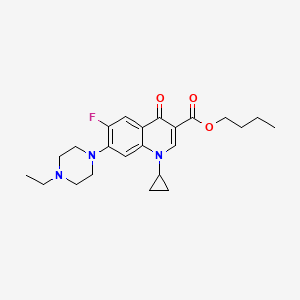
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
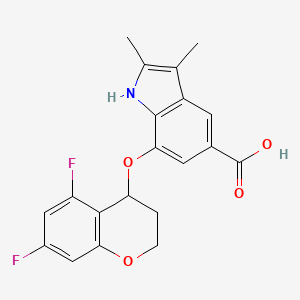
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

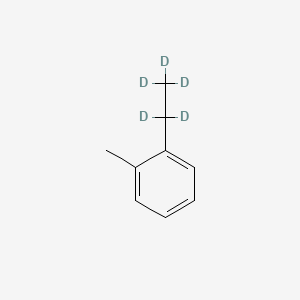
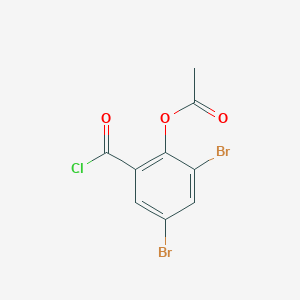
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)



